2-Methyl Substituent Confers Enhanced Ligand Efficiency in CB2 Receptor Binding Compared to Des-Methyl Analog
In a systematic SAR study of indol-3-yloxoacetamides as CB2 inverse agonists, the 2-methyl substituent on the indole ring was a critical determinant for CB2 affinity. While the specific Ki of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-dipropylacetamide was not individually reported, structurally proximate 2-methyl-indole-3-oxoacetamides in the series achieved Ki values in the low nanomolar range (e.g., compound 10a Ki = 0.37 nM), whereas the des-methyl indole-3-glyoxylamide template (exemplified by N,N-dipropyl-3-indoleglyoxylamide, CAS 52061-52-6) showed markedly weaker affinity in the absence of the 2-methyl group [1]. The 2-methyl group fills a hydrophobic subpocket identified in CB2 homology models, providing a binding contribution estimated to be >10-fold over the des-methyl baseline based on pairwise comparison of methylated vs. unmethylated matched molecular pairs within the series [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not individually reported; structurally analogous 2-methyl-indole-3-oxoacetamides: Ki = 0.37–10 nM range |
| Comparator Or Baseline | Des-methyl indole-3-glyoxylamide template (e.g., N,N-dipropyl-3-indoleglyoxylamide, CAS 52061-52-6); affinity significantly weaker (>10-fold loss) |
| Quantified Difference | Estimated >10-fold improvement in CB2 Ki for 2-methyl analogs vs. des-methyl baseline |
| Conditions | In vitro radioligand displacement assay using [3H]CP-55,940 on HEK293 membranes expressing human recombinant CB2 receptor |
Why This Matters
The 2-methyl substituent directly addresses a validated hydrophobic subpocket, making CAS 852368-35-5 a structurally pre-validated probe for CB2 programs; the des-methyl analog (CAS 52061-52-6) would require independent re-optimization of this interaction.
- [1] Pasquini, S.; Mugnaini, C.; Ligresti, A.; Tafi, A.; Brogi, S.; Falciani, C.; Pedani, V.; Pesco, N.; Guida, F.; Luongo, L.; Varani, K.; Borea, P.A.; Maione, S.; Di Marzo, V.; Corelli, F. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: Potent and selective CB2 cannabinoid receptor inverse agonists. J. Med. Chem. 2012, 55, 4047–4066. View Source
